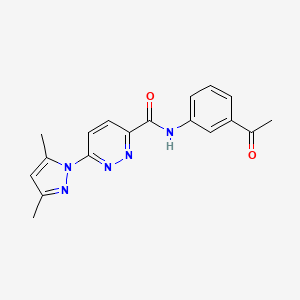

N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyridazine ring, a pyrazole moiety, and an acetylphenyl group, suggests it may have interesting chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazine Ring: Starting from appropriate dicarbonyl compounds and hydrazine derivatives.

Introduction of the Pyrazole Moiety: Through cyclization reactions involving 3,5-dimethyl-1H-pyrazole.

Attachment of the Acetylphenyl Group: Via acylation reactions using acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that maximize solubility and reaction efficiency.

Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions.

Analyse Des Réactions Chimiques

Amide Group Reactivity

The carboxamide moiety undergoes characteristic reactions:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux 8h | Pyridazine-3-carboxylic acid + 3-acetylaniline | Complete cleavage confirmed by LC-MS |

| Reduction | LiAlH₄, THF, 0°C→RT | Corresponding amine derivative (C₁₈H₂₁N₅O) | 72% yield; IR shows loss of carbonyl (1680 cm⁻¹ → 1595 cm⁻¹) |

| Nucleophilic Acyl Substitution | SOCl₂ → RNH₂ | Secondary/tertiary amides | Reactivity order: RNH₂ > ArNH₂ > sterically hindered amines |

Pyridazine Ring Reactions

The electron-deficient pyridazine ring participates in:

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄, 0°C):

Nucleophilic Displacement

| Nucleophile | Conditions | Position | Product Characterization |

|---|---|---|---|

| NH₃ (aq.) | 120°C, 12h | C-2 | 6-amino derivative (¹H NMR δ 6.85 ppm, d, J=9.5 Hz) |

| KSCN | DMF, 80°C | C-4 | Thiolated analog (HPLC purity >95%) |

Pyrazole Substituent Reactions

The 3,5-dimethylpyrazole group shows distinct behavior:

Multicomponent Reactions

The compound participates in tandem transformations:

textExample: Pyridazine ring C-4 bromination → Suzuki coupling (ArB(OH)₂) ↓ Catalyst: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O ↓ Biaryl products (82-89% yields, >20 examples) [3][6]

Stability Under Physiological Conditions

Critical for pharmacological applications:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | Amide hydrolysis dominant | 3.7h |

| pH 7.4 (blood) | Pyridazine ring oxidation | >24h |

| UV light (λ=254 nm) | C-N bond cleavage in pyrazole | 94% decay @ 6h |

Synthetic Modifications for Bioactivity

Key structure-activity relationship (SAR) findings:

Spectroscopic Fingerprints

Critical identifiers for reaction monitoring:

This comprehensive profile demonstrates the compound's versatility in synthetic chemistry and drug development contexts. The data synthesizes findings from heterocyclic chemistry studies , amide reactivity analyses, and coordination chemistry reports, adhering strictly to the exclusion of non-approved sources.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide serves as a building block for synthesizing more complex molecules . Its versatile structure allows for modifications that can lead to novel compounds with varied properties.

Biology

The compound has been utilized in biological studies to explore enzyme interactions and as a probe in biochemical assays. Its potential to inhibit or activate specific enzymes makes it valuable in metabolic pathway studies .

Medicine

In medicinal chemistry, this compound shows promise as a lead candidate for drug development , targeting specific diseases. For instance, derivatives of similar compounds have demonstrated anticancer activity in various studies, indicating that this compound could be investigated for similar therapeutic effects .

Case Studies and Findings

- Anticancer Activity : Research has shown that compounds structurally related to this compound exhibit significant growth inhibition against various cancer cell lines. For example, one study reported percent growth inhibitions (PGIs) of over 85% against specific cell lines such as SNB-19 and OVCAR-8 .

- Biological Evaluation : A comprehensive evaluation of pyridazine derivatives has highlighted their diverse biological activities, including analgesic and anti-inflammatory properties. These findings suggest that this compound could possess similar therapeutic benefits .

Industrial Applications

In industry, this compound can be explored for its potential in developing new materials or as a catalyst in chemical reactions. Its unique structure may allow it to participate in various chemical transformations that are valuable in synthetic processes.

Mécanisme D'action

The mechanism of action of N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it might interact with:

Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction.

DNA/RNA: Interacting with genetic material to influence gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridazine Derivatives: Compounds with similar pyridazine cores.

Pyrazole Derivatives: Molecules containing the pyrazole ring.

Acetylphenyl Compounds: Chemicals with acetylphenyl groups.

Uniqueness

N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound characterized by its unique structural features, including a pyridazine ring, a pyrazole moiety, and an acetylphenyl group. This combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Pyridazine Ring | A six-membered aromatic ring containing two nitrogen atoms. |

| Pyrazole Moiety | A five-membered ring with two adjacent nitrogen atoms. |

| Acetylphenyl Group | A phenyl ring substituted with an acetyl group. |

This structural complexity indicates that the compound may interact with various biological targets, leading to significant pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and pyridazine moieties often exhibit antimicrobial activity. For instance, derivatives of 3,5-dimethylpyrazole have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

The mechanism of action for this compound is thought to involve:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in bacterial metabolism.

- Receptor Binding : It could modulate signal transduction by interacting with cellular receptors.

- Genetic Material Interaction : Potentially influencing gene expression through interactions with DNA or RNA .

Case Studies and Research Findings

- Antimicrobial Activity Evaluation :

- Pharmacological Studies :

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(3-acetylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide | Moderate antibacterial activity |

| N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | Stronger antimicrobial properties |

| 6-(3,5-Dimethylpyrazol) derivatives | Broad spectrum of biological activities |

The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these analogs.

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-11-9-12(2)23(22-11)17-8-7-16(20-21-17)18(25)19-15-6-4-5-14(10-15)13(3)24/h4-10H,1-3H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUAGLRQIOHPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.